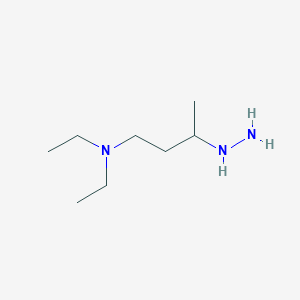
N,N-Diethyl-3-hydrazino-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3-hydrazinylbutan-1-amine: is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine functional group attached to a butan-1-amine backbone, with diethyl groups attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-hydrazinylbutan-1-amine typically involves the reaction of 3-bromobutan-1-amine with diethylhydrazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the hydrazine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-Diethyl-3-hydrazinylbutan-1-amine can undergo oxidation reactions to form corresponding azides or nitroso compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Diethyl-3-hydrazinylbutan-1-amine is used as a building block in organic synthesis. It can be employed in the synthesis of various heterocyclic compounds and as a precursor for the preparation of other hydrazine derivatives.
Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules. It can be employed in the synthesis of bioactive compounds and as a probe for studying enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry. It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, N,N-Diethyl-3-hydrazinylbutan-1-amine can be used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-3-hydrazinylbutan-1-amine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biomolecules, leading to the modification of their structure and function. This compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues.
Comparación Con Compuestos Similares
N,N-Diethylhydrazine: Similar structure but lacks the butan-1-amine backbone.
3-Hydrazinylbutan-1-amine: Similar structure but lacks the diethyl groups.
N,N-Dimethyl-3-hydrazinylbutan-1-amine: Similar structure but with methyl groups instead of diethyl groups.
Uniqueness: N,N-Diethyl-3-hydrazinylbutan-1-amine is unique due to the presence of both diethyl groups and the butan-1-amine backbone. This combination of functional groups imparts specific reactivity and properties to the compound, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H21N3 |
|---|---|
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
N,N-diethyl-3-hydrazinylbutan-1-amine |
InChI |
InChI=1S/C8H21N3/c1-4-11(5-2)7-6-8(3)10-9/h8,10H,4-7,9H2,1-3H3 |
Clave InChI |
OOJNFVJULHJJPM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC(C)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


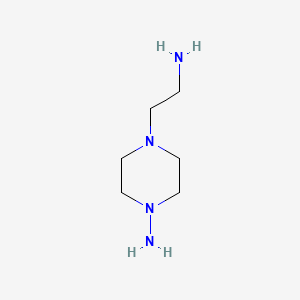
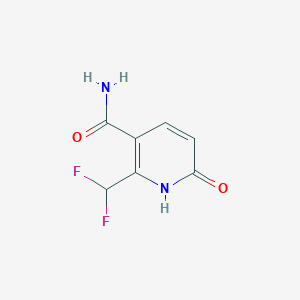
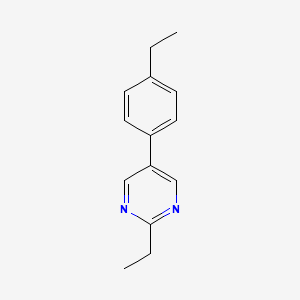
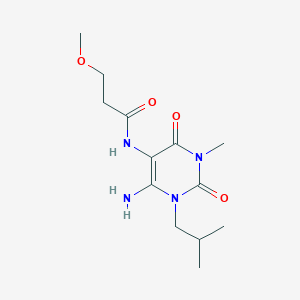
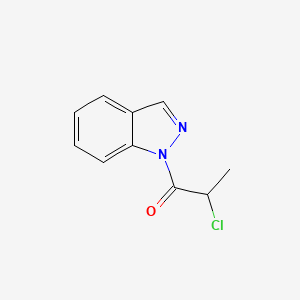


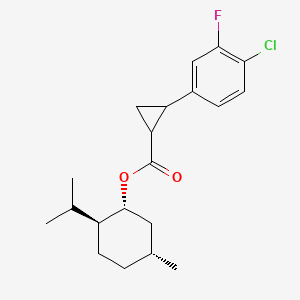

![(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)
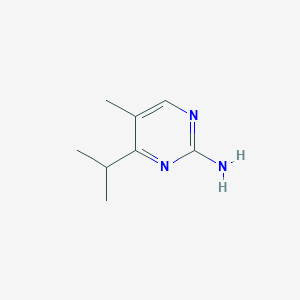
![2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13097470.png)

